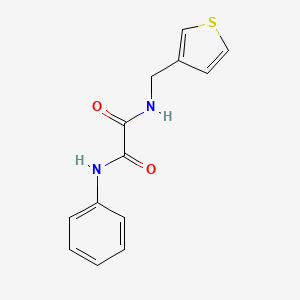
1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide
Overview
Description
1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively researched for its potential use in treating various autoimmune diseases. This compound belongs to a class of drugs known as Janus kinase inhibitors, which work by blocking the activity of certain enzymes in the body that are involved in the immune response.
Mechanism of Action
1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the immune response. By blocking the activity of these enzymes, 1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide can reduce inflammation and prevent damage to tissues and organs caused by the immune system.
Biochemical and physiological effects:
1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide has been shown to have a number of biochemical and physiological effects in the body. In addition to its anti-inflammatory properties, 1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide has been shown to reduce the production of certain cytokines, which are proteins that play a role in the immune response. 1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide has also been shown to reduce the activity of T cells, which are a type of immune cell that can contribute to autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide in lab experiments is that it has a well-understood mechanism of action and has been extensively studied in preclinical models. However, one limitation of using 1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide is that it may not accurately reflect the complexity of autoimmune diseases in humans, and further research is needed to determine its efficacy in clinical trials.
Future Directions
There are several future directions for research on 1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide. One area of interest is in developing more selective Janus kinase inhibitors that can target specific isoforms of the enzyme. Another area of research is in understanding the long-term effects of 1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide on the immune system and other physiological processes. Additionally, there is ongoing research on the use of 1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide in combination with other drugs for the treatment of autoimmune diseases.
Scientific Research Applications
1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide has been the subject of numerous scientific studies, primarily for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, 1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide has been shown to effectively reduce inflammation and improve symptoms in animal models of these diseases.
properties
IUPAC Name |
1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2S2/c13-12-3-1-10(2-4-12)9-18(15,16)14-7-11-5-6-17-8-11/h1-6,8,14H,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXRTQGTMQSVQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NCC2=CSC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3402726.png)

![1-(2-Fluorobenzenesulfonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B3402741.png)
![1-(2-Chlorobenzenesulfonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B3402749.png)
![N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B3402768.png)
![2-(4-fluorophenoxy)-N-(2-{[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)acetamide](/img/structure/B3402770.png)
![4-cyano-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide](/img/structure/B3402774.png)
![1-(4-Fluorophenyl)-3-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea](/img/structure/B3402775.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(o-tolyl)acetamide](/img/structure/B3402783.png)
![1-(4-Ethoxyphenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea](/img/structure/B3402790.png)
![1-(3-Chlorobenzenesulfonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B3402796.png)
![2-(2-chlorophenyl)-N-(2-{[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)acetamide](/img/structure/B3402800.png)

![6-(4-((2,3-Dichlorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3402822.png)